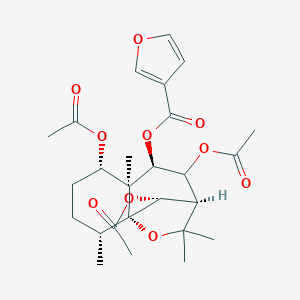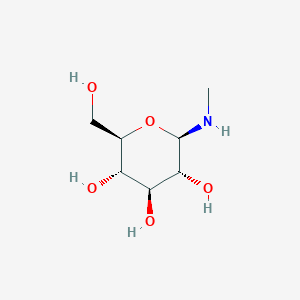
Methyl N-Boc-3-amino-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of methyl N-Boc-3-amino-2-hydroxypropanoate and related derivatives often involves multistep synthetic routes. One method describes the asymmetric synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and its derivatives from sorbic acid through diastereoselective aminohydroxylation, ester reduction, and ozonolysis (Brambilla et al., 2014). Another approach involves the efficient stereoselective synthesis of methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate via acetamide-based Sharpless aminohydroxylation (Lee et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized in several studies. For instance, the crystal structure of a closely related compound, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, reveals the conformation of α-aminoisobutyric acid residues, highlighting helical and mixed helical conformations (Gebreslasie et al., 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its amino and hydroxy functionalities. These include transformations into different amino acid derivatives and the formation of complex molecular structures. The synthesis of four enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, analogues of 4-hydroxyglutamic acids, showcases the compound's versatility in producing phosphonate analogues through Abramov reactions and hydrolysis (Lebelt et al., 2022).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application in synthesis and pharmaceutical formulation. Research on related compounds, like the growth and structural analysis of amino acid-doped methyl-para-hydroxy benzoate crystals, offers insights into how doping with amino acids can enhance nonlinear optical (NLO) properties and material hardness (Selvaraju et al., 2009).
Scientific Research Applications
Asymmetric Syntheses of Amino Acid Derivatives
Methyl N-Boc-3-amino-2-hydroxypropanoate is utilized in asymmetric syntheses, providing a pathway to various enantiomerically enriched amino acid derivatives. For instance, it has been applied in the synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside, highlighting its role in constructing complex sugar analogs with potential biological activities (Brambilla et al., 2014).
Synthesis of Phosphonic Acids
The compound is also instrumental in synthesizing phosphonic acid analogs of amino acids, demonstrating its utility in creating bioisosteric compounds with potential therapeutic applications. For example, enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, analogs of 4-hydroxyglutamic acids, were synthesized using derivatives of this compound (Lebelt et al., 2022).
Safety and Hazards
properties
IUPAC Name |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTVOWNRRLNDEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113525-87-4 |
Source


|
| Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)









![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
